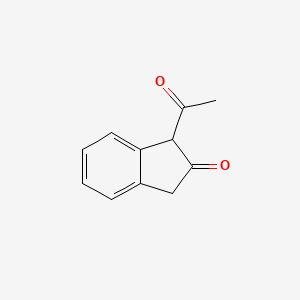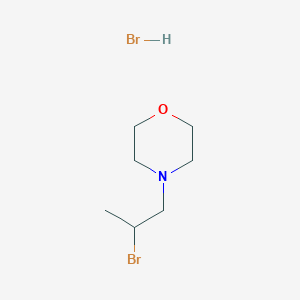![molecular formula C24H20N2O2 B14004994 1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone CAS No. 60025-39-0](/img/structure/B14004994.png)
1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenyl with 2,3-dihydro-1H-isoindole-1-ylidene, followed by the introduction of an amino group to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce different functional groups onto the aromatic rings, leading to a variety of derivatives.
Scientific Research Applications
ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler aromatic ketone with similar reactivity but lacking the complex structure of ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]-.
1-(4-Methylphenyl)ethanone: Another aromatic ketone with a methyl group, offering different reactivity and properties.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains additional functional groups that provide unique chemical and biological properties.
Uniqueness
ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- stands out due to its intricate structure, which combines multiple functional groups and aromatic rings
Properties
CAS No. |
60025-39-0 |
|---|---|
Molecular Formula |
C24H20N2O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone |
InChI |
InChI=1S/C24H20N2O2/c1-16(27)18-7-11-21(12-8-18)25-24-23-6-4-3-5-20(23)15-26(24)22-13-9-19(10-14-22)17(2)28/h3-14H,15H2,1-2H3 |
InChI Key |
BITDAUFPEKDVLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C3=CC=CC=C3CN2C4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


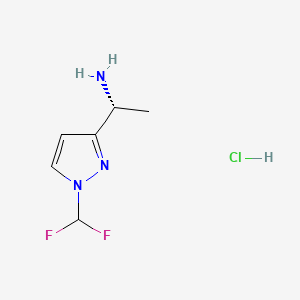
![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)
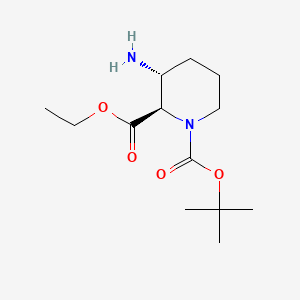


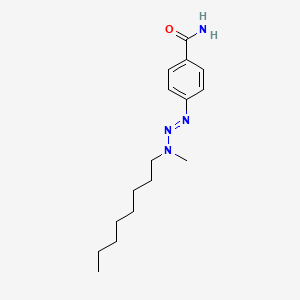
![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate](/img/structure/B14004959.png)
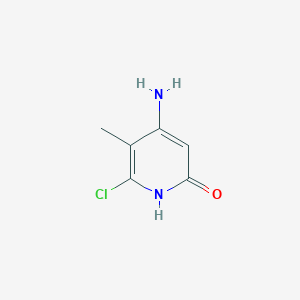
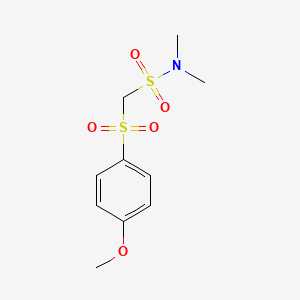
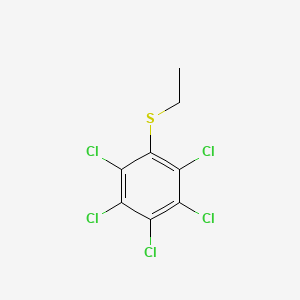
![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)
